Product packaging for MG-Pyridoxine(Cat. No.:CAS No. 99102-39-3)

MG-Pyridoxine

Cat. No.: B1196887
CAS No.: 99102-39-3
M. Wt: 417.4 g/mol
InChI Key: AEDORKVKMIVLBW-BLDDREHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MG-Pyridoxine, a form of Vitamin B6, is an essential water-soluble vitamin that serves as a critical precursor to pyridoxal 5'-phosphate (PLP), the active coenzyme form . PLP acts as a cofactor for over 100 enzymatic reactions, playing a fundamental role in research areas involving amino acid metabolism, neurotransmitter synthesis (including serotonin, dopamine, and gamma-aminobutyric acid), and lipid and carbohydrate metabolism . In a research context, pyridoxine is utilized to study and model vitamin B6 deficiency states, which can impact immune function, cognitive health, and red blood cell formation . Its specific role in mitigating drug-induced neuropathies, such as those caused by compounds like isoniazid, is also a key area of scientific investigation . Furthermore, pyridoxine is a vital tool for researching rare inborn errors of metabolism, known as vitamin B6 dependency syndromes, which include conditions like pyridoxine-dependent epilepsy and certain types of homocystinuria . The mechanism of action in research models often involves pyridoxine's conversion to PLP, which functions not only as a prosthetic group to increase enzyme catalytic activity but also as a chemical chaperone to improve the stability and proper cellular localization of certain enzymes . This product, this compound, is provided as a high-purity reagent to ensure reliable and consistent results in a laboratory setting. Important Notice: this compound is intended for Research Use Only (RUO). It is strictly not for use in food, drugs, cosmetics, or household applications, and is not intended for diagnostic or therapeutic purposes or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO11 B1196887 MG-Pyridoxine CAS No. 99102-39-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99102-39-3

Molecular Formula

C17H23NO11

Molecular Weight

417.4 g/mol

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]oxan-2-yl]methoxy]propanoic acid

InChI

InChI=1S/C17H23NO11/c1-7-13(23)9(4-19)8(3-18-7)5-28-17-16(26)15(25)14(24)10(29-17)6-27-12(22)2-11(20)21/h3,10,14-17,19,23-26H,2,4-6H2,1H3,(H,20,21)/t10-,14-,15+,16-,17-/m1/s1

InChI Key

AEDORKVKMIVLBW-BLDDREHASA-N

SMILES

CC1=NC=C(C(=C1O)CO)COC2C(C(C(C(O2)COC(=O)CC(=O)O)O)O)O

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC(=O)O)O)O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COC2C(C(C(C(O2)COC(=O)CC(=O)O)O)O)O

Synonyms

5'-O-(6-O-malonylglucopyranosyl)pyridoxine
MG-pyridoxine

Origin of Product

United States

Molecular and Biochemical Interplay of Magnesium and Pyridoxine

Mechanisms of Magnesium-Dependent Pyridoxine (B80251) Activation

Magnesium plays a pivotal role in the activation of pyridoxine and other B6 vitamers, primarily through its involvement as a cofactor for pyridoxal (B1214274) kinase (PDXK). This enzyme is essential for converting inactive forms of vitamin B6 into their active phosphorylated derivatives.

Phosphorylation of Pyridoxine Vitamers to Pyridoxal-5-Phosphate (PLP)

The activation of pyridoxine vitamers—pyridoxine, pyridoxal, and pyridoxamine (B1203002)—into their biologically active phosphorylated forms, such as pyridoxal 5'-phosphate (PLP), is catalyzed by the enzyme pyridoxal kinase (PDXK). This phosphorylation reaction involves the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the 5' alcohol position of the vitamin B6 vitamer. nih.gov, eco-vector.com, uniprot.org

Magnesium (Mg²⁺) is an indispensable divalent metal ion cofactor for pyridoxal kinase activity. nih.gov, eco-vector.com, mdpi.com, uniprot.org The enzyme's catalytic mechanism, as elucidated for E. coli and sheep pyridoxal kinase, follows a random sequential substrate addition, requiring both Mg²⁺ and monovalent cations like potassium (K⁺) for optimal activity. vcu.edu, mdpi.com The crystal structure of pyridoxal kinase in complex with MgATP reveals that Mg²⁺ acts in tandem with monovalent cations to anchor ATP at the active site, facilitating the phosphate transfer. nih.gov, asm.org The Mg²⁺ ion coordinates with the β/γ-phosphate of ATP, forming a square-pyramidal geometry, which is crucial for the enzyme's catalytic function. asm.org All three forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) are inactive and necessitate phosphorylation, which specifically requires an ATP-Mg complex for their activation to PLP. qeios.com, researchgate.net

Table 2: Role of Magnesium in Pyridoxal Kinase Activity

Enzyme/ComponentRole of Magnesium (Mg²⁺)Reference
Pyridoxal KinaseEssential cofactor for phosphorylation of B6 vitamers nih.gov, eco-vector.com, mdpi.com, uniprot.org
ATP-Mg ComplexRequired for activation of inactive B6 vitamers to PLP qeios.com, researchgate.net
Active SiteAnchors ATP; coordinates with β/γ-phosphate of ATP nih.gov, asm.org

Role of ATP-Magnesium Complexes in Pyridoxal Kinase (PDXK) Activity

Pyridoxal Kinase (PDXK) is a pivotal enzyme responsible for phosphorylating the inactive forms of vitamin B6—pyridoxal, pyridoxine, and pyridoxamine—into their biologically active coenzyme form, pyridoxal 5'-phosphate (PLP). pnas.orgmedcraveonline.com This phosphorylation is an adenosine triphosphate (ATP)-dependent process, involving the transfer of the γ-phosphate group from ATP to the 5'-hydroxyl group of the B6 vitamers. pnas.org

Crucially, this enzymatic reaction necessitates the presence of divalent metal ions, with magnesium (Mg²⁺) playing a significant role. pnas.org Structural studies of the PDXK-ATP complex have revealed that Mg²⁺, often in conjunction with sodium (Na⁺), acts to anchor ATP at the enzyme's active site, thereby facilitating the catalytic process. nih.gov All three forms of vitamin B6, namely pyridoxine, pyridoxal, and pyridoxamine, are metabolically inactive and require this ATP-Mg complex-dependent phosphorylation by PDXK for their activation. qeios.comresearchgate.net Magnesium's presence is thus indispensable for the proper functioning of kinases like PDXK, ensuring the production of the vital coenzyme PLP. asm.org

Influence of Magnesium on Pyridoxine Phosphate Oxidase (PNPO) Function

Pyridoxine Phosphate Oxidase (PNPO) is another key enzyme in vitamin B6 metabolism, responsible for converting pyridoxine phosphate (PNP) and pyridoxamine phosphate (PMP) into pyridoxal 5'-phosphate (PLP). medcraveonline.comeco-vector.com This conversion step is considered the rate-limiting step in the pathway to generate the active PLP form. qeios.comresearchgate.net

Reciprocal Regulation and Interdependency at the Molecular Level

The interplay between magnesium and pyridoxine extends beyond their individual enzymatic roles, demonstrating a reciprocal regulation that underscores their interdependency at the molecular level.

Enhancement of Intracellular Magnesium Uptake by Pyridoxal Phosphate

Research indicates that pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, plays a direct role in enhancing the intracellular uptake of magnesium. qeios.comresearchgate.netresearchgate.netqeios.comresearchgate.net Unlike its precursor pyridoxine, PLP appears to form a complex with magnesium, which is believed to facilitate the transport and accumulation of magnesium within cells. qeios.comqeios.comresearchgate.net This synergistic interaction suggests that the presence of PLP can significantly improve magnesium bioavailability at the cellular level. Some studies suggest that the co-administration of PLP with magnesium can potentially double or even triple magnesium absorption. researchgate.net This unique combination is not only beneficial for energy production but also specifically aids in the intracellular delivery of magnesium, providing enhanced value compared to magnesium supplementation alone. amazon.co.uk

Magnesium's Influence on Pyridoxal Phosphate Cellular Accumulation

The reciprocal nature of this relationship is evident as magnesium also influences the cellular accumulation of pyridoxal phosphate. qeios.comresearchgate.netresearchgate.net As previously noted, magnesium is a crucial cofactor for the synthesis of the active forms of numerous B vitamins, including vitamin B6. qeios.comresearchgate.netresearchgate.net This implies that sufficient magnesium levels are indispensable for the efficient conversion of inactive B6 vitamers into PLP and its subsequent cellular accumulation. A deficiency in magnesium can compromise vitamin B6 status by reducing intracellular magnesium concentrations, which in turn inhibits the activity of alkaline phosphatase. researchgate.netimrpress.com Since alkaline phosphatase is necessary for the uptake of PLP by tissues, a reduction in its activity due to magnesium deficiency can directly impede the cellular accumulation of this active vitamin B6 form. researchgate.netimrpress.com

Molecular Basis of B6 Requirement for Magnesium Metabolism and Absorption

Magnesium is a vital mineral involved in approximately 80% of the body's known metabolic functions. qeios.comresearchgate.netresearchgate.net The requirement for vitamin B6, particularly its active form PLP, in magnesium metabolism and absorption is rooted in their intertwined biochemical pathways. PLP acts as a cofactor for over 160 different enzymes, many of which are integral to neurotransmitter synthesis and other enzymatic reactions where it collaborates closely with magnesium. qeios.comresearchgate.net

While magnesium's intestinal absorption can be inherently low, vitamin B6 contributes to facilitating this absorption. argalys.com This synergistic effect means that the combined presence of vitamin B6 and magnesium offers complementary benefits beyond what either nutrient provides alone. argalys.com The molecular basis for this requirement is further highlighted by the observation that magnesium deficiency can negatively impact vitamin B6 status. By depleting intracellular magnesium, the activity of alkaline phosphatase, an enzyme crucial for the uptake of PLP by tissues, is inhibited. researchgate.netimrpress.com This demonstrates a critical feedback loop where adequate vitamin B6 (as PLP) supports magnesium uptake and metabolism, while sufficient magnesium is necessary for the proper processing and cellular availability of vitamin B6.

Mechanistic Roles in Cellular and Enzymatic Processes

Cofactor Function in Pyridoxal (B1214274) Phosphate-Dependent Enzymes

Pyridoxal 5'-phosphate is one of the most versatile coenzymes in cellular metabolism, participating in over 140 distinct enzymatic reactions, which accounts for approximately 4% of all classified cellular activities. wikipedia.orgnih.govnih.gov The catalytic prowess of PLP stems from its ability to form a Schiff base linkage with the amino group of a substrate, and then act as an electrophilic catalyst to stabilize various reaction intermediates. wikipedia.orgnih.gov Magnesium's primary role in this context is to facilitate the phosphorylation of pyridoxine (B80251) to the biologically active PLP, a reaction catalyzed by the enzyme pyridoxal kinase which requires a magnesium-ATP complex. wikipedia.orgoatext.com

PLP-dependent enzymes are categorized into several major classes based on the type of reaction they catalyze. These enzymes are structurally diverse, belonging to at least five distinct evolutionary lineages known as fold types. nih.govresearchgate.net Magnesium, in its own right, is a cofactor for hundreds of enzymes, playing a pivotal role in reactions that involve energy transfer, such as those catalyzed by kinases and ATPases. oregonstate.eduresearchgate.net

Enzyme ClassPrimary FunctionRole of PLPAssociated Magnesium Role
Aminotransferases (Transaminases)Transfer of amino groups between amino acids and α-keto acids. nih.govActs as a carrier of the amino group via a pyridoxamine (B1203002) phosphate (B84403) intermediate. drugbank.comSupports the synthesis of PLP and overall energy metabolism. oatext.com
DecarboxylasesRemoval of a carboxyl group from amino acids and other compounds. nih.govStabilizes the carbanion intermediate formed upon CO2 release. libretexts.orgCofactor for enzymes in related metabolic pathways. oregonstate.edu
RacemasesInterconversion of L- and D-amino acid stereoisomers. patsnap.comFacilitates the abstraction and re-addition of the α-proton. quizlet.comGeneral enzymatic and cellular homeostasis. nih.gov
Lyases/SynthasesCatalyze elimination, substitution, or addition reactions (e.g., in heme and homocysteine metabolism). libretexts.orgStabilizes reaction intermediates through its electron sink capacity. libretexts.orgEssential for ATP-dependent steps and enzyme stability. researchgate.net
PhosphorylasesCleavage of bonds by addition of phosphate (e.g., glycogen (B147801) phosphorylase). nih.govActs as a general acid-base catalyst.Required for ATP synthesis, the ultimate source of phosphate. oatext.com

The role of PLP is central to virtually all aspects of amino acid metabolism. patsnap.com Without PLP, all amino acids would become essential, as the body would lose its ability to interconvert them. lumenlearning.com

Transamination: Catalyzed by aminotransferases, this reaction is fundamental for synthesizing non-essential amino acids and for shuttling nitrogen between metabolic pathways. lumenlearning.compharmaguideline.com The mechanism begins with the PLP, already linked to the enzyme via an internal aldimine with a lysine (B10760008) residue, reacting with the incoming amino acid substrate. nih.gov This forms an external aldimine. wikipedia.org Subsequent tautomerization and hydrolysis release an α-keto acid, leaving the coenzyme in its aminated form, pyridoxamine 5'-phosphate (PMP). quizlet.com The PMP then donates the amino group to a different α-keto acid to form a new amino acid, regenerating the PLP-enzyme complex. drugbank.comnih.gov

Decarboxylation: This process, catalyzed by decarboxylases, is crucial for the synthesis of neurotransmitters and other biogenic amines from amino acids. patsnap.com The amino acid substrate forms a Schiff base with PLP, which acts as an electron sink. libretexts.org This stabilizes the negative charge that develops as the carboxyl group is eliminated as CO2, forming a quinonoid intermediate. nih.govquizlet.com Protonation of this intermediate and subsequent hydrolysis releases the newly formed amine product. quizlet.com

The synthesis of several major neurotransmitters is critically dependent on PLP-catalyzed decarboxylation reactions. oatext.comoregonstate.edu Consequently, the availability of both vitamin B6 and magnesium is essential for proper nervous system function. researchgate.net

Serotonin (B10506) and Dopamine (B1211576): The enzyme aromatic L-amino acid decarboxylase (AADC) requires PLP as a cofactor. caringsunshine.com This enzyme catalyzes the final step in the synthesis of two critical monoamine neurotransmitters: the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin and the conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine. wikipedia.orgoatext.comlumenlearning.com

GABA: The primary inhibitory neurotransmitter in the brain, γ-aminobutyric acid (GABA), is synthesized from the excitatory neurotransmitter glutamate (B1630785). wikipedia.org This conversion is catalyzed by the PLP-dependent enzyme glutamate decarboxylase (GAD). patsnap.comcaringsunshine.com A deficiency in PLP can impair GABA synthesis, potentially leading to over-excitation and neurological symptoms. nih.gov

NeurotransmitterPrecursorPLP-Dependent EnzymeFunction
Serotonin5-Hydroxytryptophan (5-HTP)Aromatic L-amino acid decarboxylase (AADC) wikipedia.orgMood regulation, sleep, appetite
DopamineL-DOPA oatext.comAromatic L-amino acid decarboxylase (AADC) wikipedia.orgMotor control, motivation, reward
GABAGlutamate wikipedia.orgGlutamate decarboxylase (GAD) patsnap.comPrimary inhibitory neurotransmitter
NorepinephrineDopamineDopamine β-hydroxylase (Vitamin C dependent)Precursor synthesis is PLP-dependent. caringsunshine.com
HistamineHistidineHistidine decarboxylase wikipedia.orgImmune response, wakefulness

Homocysteine is a sulfur-containing amino acid that, when elevated, is associated with an increased risk of various chronic conditions. nih.govmdpi.com PLP and magnesium are both implicated in maintaining healthy homocysteine levels. PLP is an essential cofactor in the transsulfuration pathway, which catabolizes excess homocysteine. droracle.ai

The two key PLP-dependent enzymes in this pathway are:

Cystathionine (B15957) β-synthase (CBS): Catalyzes the irreversible condensation of homocysteine with serine to form cystathionine.

Cystathionine γ-lyase (CGL): Catalyzes the cleavage of cystathionine to produce cysteine and α-ketobutyrate.

Through this pathway, PLP facilitates the conversion of a potentially toxic metabolite into cysteine, a valuable amino acid required for the synthesis of proteins and the major intracellular antioxidant, glutathione. researchgate.net Research has shown a significant inverse correlation between magnesium levels and homocysteine levels, suggesting that adequate magnesium status is important for regulating homocysteine metabolism, possibly through its broad role in enzymatic reactions and one-carbon metabolism. nih.govnews-medical.netnih.govtodayspractitioner.com

The influence of PLP and magnesium extends beyond amino acid metabolism into the core processes of energy and macromolecule synthesis.

Carbohydrate Metabolism: A significant portion of the body's PLP is found in muscle, bound to glycogen phosphorylase. oatext.com This enzyme, which requires PLP for its catalytic activity, initiates the breakdown of glycogen into glucose-1-phosphate, thereby making stored glucose available for energy. nih.govdrugbank.com PLP is also a cofactor in gluconeogenesis, the synthesis of glucose from amino acids. oatext.com Magnesium is indispensable for glucose metabolism, acting as a cofactor for key enzymes in glycolysis and the citric acid cycle. oregonstate.edu

Lipid Metabolism: PLP is involved in the biosynthesis of sphingolipids, which are essential components of cell membranes, particularly in the nervous system. drugbank.com It also participates in the metabolism of fatty acids and the synthesis of carnitine, a compound necessary for transporting fatty acids into mitochondria for oxidation. oatext.comlumenlearning.com

Nucleic Acid Synthesis: While not directly involved in forming the DNA backbone, PLP plays a crucial indirect role. It is a cofactor for serine hydroxymethyltransferase, an enzyme in one-carbon metabolism that generates intermediates required for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. nih.gov Furthermore, PLP is essential for the synthesis of heme, the iron-containing component of hemoglobin, via the enzyme aminolevulinic acid synthase. nih.govpatsnap.com Magnesium is fundamentally required for genomic stability; it is a cofactor for DNA polymerases and ligases involved in DNA replication and repair, and it helps to stabilize the structure of DNA, RNA, and ribosomes. nih.govnews-medical.netnih.gov

Magnesium's Influence on Cellular Signaling and Homeostasis

As the second most abundant intracellular cation, magnesium is a cornerstone of cellular physiology, regulating a multitude of signaling pathways and maintaining cellular homeostasis. nih.govnih.gov Its roles are diverse, ranging from ion transport to energy metabolism and signal transduction.

Magnesium is a critical regulator of ion channels and acts as a natural calcium antagonist. oregonstate.edu It directly affects the transport of calcium and potassium ions across cell membranes, which is essential for nerve impulse conduction, muscle contraction, and normal heart rhythm. oregonstate.edu A key role in cellular signaling is its modulation of the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.gov By blocking the calcium channel of the NMDA receptor at resting membrane potential, magnesium prevents excessive neuronal excitation. researchgate.netnih.gov

Cellular magnesium concentrations are tightly controlled by a system of channels and transporters, such as TRPM6 and TRPM7, ensuring a stable intracellular environment. nih.govnih.gov Perhaps its most ubiquitous role is in energy metabolism. The vast majority of ATP in cells exists not as a free molecule but as a complex with magnesium (Mg-ATP). researchgate.net This complex is the true substrate for hundreds of critical enzymes, including kinases, which transfer phosphate groups in signaling cascades, and ATPases, which power cellular pumps and motors. oatext.com Through its interaction with ATP, magnesium is fundamentally linked to nearly every metabolic process, from protein and nucleic acid synthesis to the maintenance of cellular integrity. oregonstate.eduresearchgate.net

Modulation of Ion Channel Activity (e.g., NMDA Receptor)

Magnesium plays a direct and significant role in the modulation of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. The NMDA receptor channel is unique in that it is blocked by magnesium ions at resting membrane potential. This voltage-dependent block prevents excessive neuronal excitation and influx of calcium, which can be neurotoxic. Depolarization of the neuronal membrane removes the magnesium block, allowing for the influx of calcium and subsequent activation of intracellular signaling pathways.

Pyridoxine is essential for the synthesis of neurotransmitters, including gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. A deficiency in pyridoxine can lead to reduced GABA synthesis, resulting in neuronal hyperexcitability. This hyperactive state can be exacerbated under conditions of increased NMDA receptor activity, highlighting the importance of adequate pyridoxine levels for maintaining neural stability.

Regulation of Cellular Calcium Concentration and Inflammatory Responses

The interplay between magnesium and pyridoxine is also evident in the regulation of cellular calcium levels and inflammatory processes. Moderate deficiency in pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, can induce neuronal hyperexcitability and promote calcium dysregulation. Studies have shown that even a modest reduction in PLP activity can lead to increased frequency and intensity of calcium signaling, which can amplify the pathological effects of injury and inflammation.

Pyridoxine has demonstrated potent anti-inflammatory properties. Research on lipopolysaccharide-stimulated monocytes has shown that high-dose vitamin B6 can exert a global anti-inflammatory effect by downregulating a wide array of key inflammatory mediators. nih.govqeios.com This includes various interleukins, chemokines, and tumor necrosis factor-alpha (TNF-α). Low levels of vitamin B6 in the blood are frequently observed in patients with high inflammatory markers, and deficiencies are correlated with several inflammatory diseases. nih.gov

Key Inflammatory Mediators Downregulated by High-Dose Vitamin B6

CategoryMediators
ChemokinesCCL2, CCL5, CXCL2, CXCL8, CXCL10
Chemokine ReceptorsCCR4, CCR5, CXCR3
Interleukins (IL)IL-1β, IL-5, IL-6, IL-10, IL-18, IL-23a
Other Key MoleculesTNF-α, NLRP3, NOD1, NOD2, TLRs, MYD88, NF-κβ

General Cofactor Role in ATP Metabolism and Energy Production

Magnesium and pyridoxine are both indispensable for cellular energy production. Magnesium's primary role is in the stabilization and utilization of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. ATP exists in its biologically functional form as a complex with magnesium (Mg-ATP). medicalnewstoday.com This complex is a crucial cofactor for numerous kinases involved in glycolysis and the citric acid cycle, processes that break down glucose to produce energy. medicalnewstoday.comwellnessresources.com

Vitamin B6, primarily as PLP, is a vital coenzyme in the metabolism of macronutrients. sums.ac.ir It is essential for over 100 enzymatic reactions, particularly those related to the breakdown and utilization of proteins, carbohydrates, and fats for energy. sums.ac.irdroracle.ai In carbohydrate metabolism, PLP is a required coenzyme for glycogen phosphorylase, the enzyme that breaks down stored glycogen into glucose to provide energy. medicalnewstoday.com

Intersections with Other Micronutrient Metabolism

The functions of MG-Pyridoxine are deeply interconnected with the metabolic pathways of other essential micronutrients, creating a complex web of synergistic and dependent relationships.

Magnesium's Requirement for Activation of Other B Vitamins (B1, B2, B3, B5, B9, B12)

Magnesium is a critical cofactor for the activation and utilization of a majority of the B vitamins. qeios.comresearchgate.net For many B vitamins to become biologically active, they must be converted into their coenzyme forms, a process that often requires magnesium-dependent enzymes.

Thiamine (B1217682) (B1): Thiamine is converted to its active form, thiamine pyrophosphate (TPP), in a process that requires magnesium as a cofactor. nih.gov TPP is essential for the metabolism of glucose for energy production. wellnessresources.comnih.gov

Cobalamin (B12): Magnesium aids in the enzymatic conversion of Vitamin B12 into its bioavailable, active forms, such as methylcobalamin (B1676134) and adenosylcobalamin. choosehealth.io Without sufficient magnesium, the body's ability to effectively utilize B12 may be compromised. choosehealth.io

Other B Vitamins: Research indicates that magnesium is a required cofactor for the synthesis of the active forms of vitamins B2 (Riboflavin), B3 (Niacin), B5 (Pantothenic Acid), and B9 (Folate), in addition to B1 and B6. qeios.comresearchgate.net

Synergistic Effects with Vitamin D Metabolism

A significant synergistic relationship exists between magnesium and vitamin D. Magnesium is essential for the activation, transport, and function of vitamin D. researchgate.netnih.gov All the enzymes that metabolize vitamin D, including 25-hydroxylase in the liver and 1α-hydroxylase in the kidneys, are magnesium-dependent. sums.ac.irresearchgate.net These enzymes convert vitamin D from sunlight and diet into its biologically active form, 1,25-dihydroxyvitamin D [1,25(OH)₂D]. researchgate.netresearchgate.net

Magnesium deficiency can impair the secretion of parathyroid hormone (PTH) and reduce the number of vitamin D receptors, leading to a state of vitamin D resistance. sums.ac.ir Conversely, active vitamin D can enhance the intestinal absorption of magnesium, creating a beneficial feedback loop. sums.ac.irlifeextensioneurope.com This interplay is crucial for maintaining calcium and phosphate homeostasis, which is vital for bone health. nih.gov

Role of Magnesium in Vitamin D Metabolism

ProcessMagnesium's RoleKey Enzymes/Proteins
ActivationActs as a critical cofactor for activating enzymes. researchgate.net25-hydroxylase (Liver), 1α-hydroxylase (Kidneys) sums.ac.ir
TransportRequired for binding of vitamin D to its transporter protein. sums.ac.irVitamin D-binding protein (DBP)
Cellular FunctionRequired for the expression of vitamin D receptors (VDR). sums.ac.irVitamin D Receptor (VDR)

Interactions with Zinc and Riboflavin (B1680620) in Vitamin B6 Metabolism

The conversion of dietary pyridoxine into its metabolically active form, PLP, is not solely dependent on magnesium but also requires other key micronutrients, namely zinc and riboflavin (Vitamin B2). The process involves several enzymatic steps:

Phosphorylation: Pyridoxine is first phosphorylated by the enzyme pyridoxal kinase to form pyridoxine 5'-phosphate (PNP). This reaction is dependent on ATP and requires both magnesium and zinc as cofactors to function correctly.

Oxidation: The enzyme pyridoxine 5'-phosphate oxidase then converts PNP to the final active form, PLP. This crucial enzyme is dependent on flavin mononucleotide (FMN) as a cofactor, which is derived from riboflavin.

Therefore, a deficiency in magnesium, zinc, or riboflavin can impair the activation of vitamin B6, preventing it from carrying out its numerous coenzymatic functions, even if dietary intake of pyridoxine is adequate.

Enzymatic Chaperone Functions and Protein Folding

The biologically active form of Vitamin B6, pyridoxal 5'-phosphate (PLP), plays a crucial role that extends beyond its coenzymatic functions to include acting as a molecular chaperone in the proper folding and stabilization of certain proteins. nih.govresearchgate.net This chaperone activity is essential for the correct conformation and, consequently, the biological activity of several PLP-dependent enzymes. nih.gov The interaction between PLP and these enzymes can be critical during the folding process, helping to guide the polypeptide chain into its native three-dimensional structure. nih.gov

Research has indicated that for some PLP-dependent enzymes, the presence of the coenzyme is a prerequisite for their correct in vitro refolding. nih.gov This suggests that PLP is not merely a catalytic component but an integral structural element that contributes to the thermodynamic stability of the protein. The electrophilic nature of the PLP pyridine (B92270) ring is a key factor in its catalytic functions and also plays a role in its chaperone-like activities. nih.gov

The chaperone role of PLP is particularly significant in the context of genetic mutations that can lead to misfolded and unstable enzyme variants. nih.gov In such cases, PLP can sometimes rescue or improve the folding efficiency of these mutated proteins, thereby restoring partial or full enzymatic activity. nih.gov This effect is not limited to mutations that directly impact the coenzyme-binding site but also extends to those that cause more general folding defects. nih.gov

Several studies have highlighted specific instances of PLP's chaperone function:

Cystalysin: This hemolytic protein from Treponema denticola requires PLP for its proper folding and subsequent stabilization. nih.gov

Aspartate aminotransferase: In E. coli, this enzyme's stability and native structure are dependent on PLP. During protein disassociation into a partially folded state, PLP is reduced to a pyridoxyllysine derivative, which aids in stabilizing the intermediate. nih.gov

PLP-enzymes associated with rare diseases: A number of inherited metabolic disorders are caused by mutations in genes encoding PLP-dependent enzymes. For several of these conditions, such as aromatic L-amino acid decarboxylase (AADC) deficiency, homocystinuria, and primary hyperoxaluria type 1, administration of pyridoxine (a precursor to PLP) has shown therapeutic benefits. nih.gov This is often attributed to the chaperone effect of PLP, which helps to stabilize the folding of the defective enzyme variants. nih.gov

The table below summarizes key enzymes and proteins where PLP has been identified to have a chaperone-like function, influencing their folding and stability.

Enzyme/ProteinOrganism/ContextRole of PLP in Folding and Stability
CystalysinTreponema denticolaEssential for proper folding and stabilization of the protein. nih.gov
Aspartate aminotransferaseEscherichia coliRequired for stabilization in its native structure; stabilizes partially folded intermediates. nih.gov
Alanine-glyoxylate aminotransferaseHuman (Primary Hyperoxaluria Type 1)PLP can improve the folding efficiency of misfolded variants caused by pathogenic mutations. nih.gov
Aromatic L-amino acid decarboxylase (AADC)Human (AADC Deficiency)The coenzyme's presence can act as a chaperone for folding-defective enzyme variants. nih.gov
Cystathionine β-synthaseHuman (Homocystinuria)PLP may help stabilize mutant forms of the enzyme, improving their function. nih.govoregonstate.edu

This chaperone function of PLP underscores its multifaceted role in cellular biology, extending its importance from a catalytic cofactor to a crucial factor in protein structural integrity.

Biosynthesis, Metabolism, and Regulation

Pyridoxine (B80251) Biosynthesis Pathways

Organisms capable of de novo pyridoxine synthesis, such as bacteria, fungi, and plants, utilize two primary pathways: the DXP-dependent and the DXP-independent pathways. portlandpress.comnih.govresearchgate.net These pathways are mutually exclusive, meaning an organism will possess the genetic machinery for one but not both. researchgate.net

De Novo Pathways (DXP-dependent and DXP-independent)

The two de novo synthesis routes are distinguished by their precursor molecules. The DXP-dependent pathway, first elucidated in Escherichia coli, utilizes deoxyxylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine. mdpi.comportlandpress.comresearchgate.net In contrast, the DXP-independent pathway, found in a majority of other organisms, employs intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.netpnas.org

In the Gram-negative bacterium Escherichia coli, the DXP-dependent pathway is a well-characterized, multi-step process. mdpi.comnih.govnih.gov It involves two branches that converge to produce pyridoxine 5'-phosphate (PNP). nih.gov One branch leads to the formation of 3-phosphohydroxy-1-aminoacetone from erythrose 4-phosphate. nih.gov The other branch involves the synthesis of DXP from glyceraldehyde 3-phosphate and pyruvate. portlandpress.com The condensation of these two products is catalyzed by PNP synthase (PdxJ) to form PNP. portlandpress.comnih.gov The final step in the de novo synthesis of the active cofactor PLP is the oxidation of PNP by PNP oxidase (PdxH). mdpi.comnih.gov

Bacillus subtilis, a Gram-positive bacterium, utilizes the DXP-independent pathway. pnas.orgfrontiersin.org This pathway is notably more streamlined, requiring only two proteins, PdxS and PdxT, which form a complex known as PLP synthase. portlandpress.comnih.gov This enzyme complex catalyzes the formation of PLP directly from a pentose (ribose 5-phosphate or ribulose 5-phosphate), a triose (glyceraldehyde 3-phosphate or dihydroxyacetone phosphate), and glutamine. portlandpress.compnas.orgnih.gov The PdxT subunit functions as a glutaminase, while PdxS acts as the synthase. pnas.org

Enzyme/Protein ComplexFunctionOrganism ExamplePathway
PdxJ (Pyridoxine 5'-phosphate synthase)Condenses DXP and 3-phosphohydroxy-1-aminoacetone to form PNPE. coliDXP-dependent
PdxH (Pyridoxine/pyridoxamine (B1203002) 5'-phosphate oxidase)Oxidizes PNP to PLPE. coliDXP-dependent & Salvage
PdxS/PdxT (PLP synthase)Catalyzes the formation of PLP from a pentose, a triose, and glutamineB. subtilisDXP-independent

Plants, including the model organism Arabidopsis thaliana, also synthesize vitamin B6 via the DXP-independent pathway. pnas.orgnih.gov Research has demonstrated that Arabidopsis possesses functional homologs of the B. subtilis PdxS and PdxT genes, designated as PDX1 and PDX2, respectively. pnas.orgnih.gov It has been shown that there are two functional homologs of PDX1 and a single copy of PDX2 in Arabidopsis. pnas.org The PDX2 homolog has been found to be essential for the viability of the plant. pnas.org The biosynthesis of pyridoxine in plants is crucial for their development and for providing protection against oxidative stress, such as that induced by UV-B radiation. wikipedia.org

GeneEncoded ProteinFunctionOrganism ExamplePathway
PDX1PDX1 (PdxS homolog)Synthase subunit of PLP synthaseArabidopsis thalianaDXP-independent
PDX2PDX2 (PdxT homolog)Glutaminase subunit of PLP synthaseArabidopsis thalianaDXP-independent

Salvage Pathways for Pyridoxal (B1214274) 5'-Phosphate Synthesis

Organisms that cannot synthesize vitamin B6 de novo, as well as those that can, possess a salvage pathway. portlandpress.comnih.govnih.gov This pathway allows cells to interconvert the various forms of vitamin B6 (vitamers) and to phosphorylate the non-phosphorylated forms obtained from the environment, ultimately producing the active cofactor PLP. researchgate.netiheartgains.comnih.gov

The six primary B6 vitamers are pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphorylated forms: PNP, PLP, and PMP. researchgate.net The salvage pathway facilitates the conversion between these forms to maintain cellular homeostasis of PLP. iheartgains.commedlink.com Dephosphorylated vitamers are able to enter the cell, where they are then trapped by phosphorylation. medlink.com

The salvage pathway relies on the coordinated action of several key enzymes. nih.govnih.gov

Kinases: Pyridoxal kinase (PdxK) is a crucial enzyme that phosphorylates the non-phosphorylated vitamers—pyridoxal, pyridoxine, and pyridoxamine—to their respective 5'-phosphate forms. iheartgains.comuniroma1.itnih.gov Some organisms possess a second kinase, PdxY, which is more specific for pyridoxal. researchgate.net

Oxidases: Pyridoxine 5'-phosphate oxidase (PNPOx or PdxH) catalyzes the FMN-dependent oxidation of PNP and PMP to PLP. iheartgains.comuniroma1.itnih.gov This enzyme is a key regulatory point in PLP metabolism. uniroma1.it

Reductases: Pyridoxal reductase can convert pyridoxal to pyridoxine. nih.gov

These enzymes work in concert to ensure a sufficient supply of PLP for the cell's metabolic needs. nih.gov The salvage pathway is essential for recycling B6 vitamers from dietary sources and from the degradation of B6-dependent enzymes. nih.gov

EnzymeFunctionVitamer Conversion
Pyridoxal kinase (PdxK)Phosphorylates B6 vitamersPL → PLP, PN → PNP, PM → PMP
Pyridoxine 5'-phosphate oxidase (PNPOx/PdxH)Oxidizes phosphorylated vitamers to PLPPNP → PLP, PMP → PLP
Pyridoxal reductaseReduces pyridoxal to pyridoxinePL → PN

Regulatory Mechanisms of Pyridoxine Metabolism

The cellular concentration of the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), is tightly controlled through a series of sophisticated regulatory mechanisms that operate at both the transcriptional and post-translational levels. These control systems ensure that the supply of this essential coenzyme is matched to the metabolic demands of the cell.

Transcriptional and Post-Translational Regulation of B6 Biosynthesis Genes

Post-translational modifications of the enzymes involved in vitamin B6 biosynthesis provide another layer of regulation. While specific post-translational modifications of the core B6 biosynthesis enzymes are not extensively characterized, it is known that many enzymes are regulated through mechanisms such as phosphorylation, acetylation, and ubiquitination. researchgate.net These modifications can alter enzyme activity, stability, and subcellular localization. For example, phosphorylation of PLP-dependent enzymes has been shown to modulate their catalytic efficiency. researchgate.net It is plausible that the enzymes of the B6 biosynthesis pathway are similarly regulated to fine-tune the production of PLP.

Feedback Inhibition by Pyridoxal 5'-Phosphate

A key mechanism for maintaining PLP homeostasis is feedback inhibition, where the final product of the pathway, PLP, directly inhibits the activity of an enzyme involved in its own synthesis. A primary target of this regulation is pyridoxine 5'-phosphate oxidase (PNPO), the enzyme that catalyzes the final step in the biosynthesis of PLP from pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP). wikipedia.org

In E. coli, PLP has been shown to be a potent allosteric inhibitor of PNPO. mdpi.com This means that PLP binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This non-competitive inhibition ensures a rapid and sensitive response to changes in intracellular PLP concentrations, preventing the overproduction of this highly reactive aldehyde. The allosteric binding of PLP to PNPO has been proposed to also play a role in channeling the newly synthesized PLP to apo-enzymes, thereby protecting it from degradation and ensuring its efficient utilization. mdpi.com

Magnesium Homeostasis and Its Link to Pyridoxine Pathways

Magnesium is the second most abundant intracellular cation and plays a crucial role in a vast array of physiological processes. Its homeostasis is tightly regulated, and its interaction with pyridoxine metabolism is multifaceted, primarily centered on its role as an essential cofactor for key enzymes.

Cellular Magnesium Transport Mechanisms

The maintenance of intracellular magnesium concentrations within a narrow range is achieved through the coordinated action of various transport systems located in the plasma membrane and the membranes of intracellular organelles. These transporters can be broadly categorized into channels and exchangers.

Magnesium channels, such as those from the TRPM (Transient Receptor Potential Melastatin) family, particularly TRPM6 and TRPM7, facilitate the influx of Mg²⁺ into the cell down its electrochemical gradient. Other proteins, including MagT1 (Magnesium Transporter 1) and members of the CNNM (Cyclin and CBS domain divalent metal cation transport mediator) family, are also involved in magnesium uptake.

Magnesium extrusion from the cell is primarily mediated by Na⁺/Mg²⁺ exchangers, such as SLC41A1, which couple the efflux of Mg²⁺ to the influx of Na⁺. The activity of these transporters is crucial for preventing the accumulation of toxic levels of intracellular magnesium.

Transport Mechanism Key Proteins Direction of Mg²⁺ Transport
Channel-mediated influxTRPM6, TRPM7, MagT1, CNNM familyInto the cell
Exchanger-mediated effluxSLC41A1Out of the cell

Magnesium's Influence on Enzyme Activities within B6 Metabolic Cycles

Magnesium's most direct and critical role in vitamin B6 metabolism is as a cofactor for pyridoxal kinase, the enzyme responsible for phosphorylating the unphosphorylated forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine). This phosphorylation step is essential for trapping the vitamers within the cell and for their subsequent conversion to the active coenzyme, PLP.

Pyridoxal kinase utilizes a magnesium-ATP complex as its substrate. The magnesium ion is believed to play a crucial role in orienting the terminal phosphate group of ATP for nucleophilic attack by the 5'-hydroxyl group of the vitamin B6 vitamer. Without magnesium, the activity of pyridoxal kinase is significantly diminished, thereby impairing the entire B6 salvage pathway. medclinrese.org

Biochemical Consequences of Impaired Pyridoxine-Magnesium Interactions

A deficiency in magnesium can have significant biochemical consequences for vitamin B6 metabolism, leading to a state of functional B6 deficiency even when dietary intake of the vitamin is adequate. One of the key enzymes affected is alkaline phosphatase, a magnesium-dependent enzyme that is involved in the dephosphorylation of PLP, a step necessary for its transport across cell membranes. Impaired alkaline phosphatase activity due to magnesium deficiency can disrupt the systemic distribution and cellular uptake of vitamin B6. researchgate.net

The synergistic relationship between magnesium and vitamin B6 extends to numerous PLP-dependent enzymatic reactions. Many of these enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis, also require magnesium for optimal activity. performancelab.comnih.gov Therefore, a deficiency in either nutrient can exacerbate the effects of the other, leading to a more pronounced disruption of these critical metabolic pathways. For example, the synthesis of neurotransmitters like serotonin (B10506) and GABA is dependent on PLP-dependent enzymes, and magnesium is also known to play a role in neuronal function. performancelab.com Impaired interactions between pyridoxine and magnesium can, therefore, contribute to neurological symptoms.

Information regarding the chemical compound "MG-Pyridoxine" is not available in scientific literature.

Following a thorough review of scientific databases and literature, no distinct chemical compound identified as "this compound" has been found. This term does not appear to correspond to a recognized molecule with its own specific biosynthesis, metabolism, or regulatory pathways.

The term may be a misnomer or refer to formulations that combine two separate substances: Magnesium (Mg) and Pyridoxine (Vitamin B6). Scientific literature does describe a synergistic relationship between these two, where pyridoxine can facilitate the cellular absorption of magnesium. However, they are treated as distinct entities that undergo their own separate metabolic processes.

Pyridoxine (Vitamin B6) is metabolized in the body into its active coenzyme form, pyridoxal 5'-phosphate (PLP). PLP is a crucial cofactor for over 100 enzymes involved primarily in amino acid metabolism. biomedicus.gr

Magnesium (Mg) is an essential mineral and cation that acts as a cofactor for more than 300 enzymatic reactions, including those involved in energy metabolism and neuromuscular function. pillintrip.combiomedicus.gr

Given the lack of information on a singular compound named "this compound," it is not possible to provide a scientifically accurate article on its specific biosynthesis, metabolism, or its theoretical impact on enzyme dysfunction and biochemical pathways as requested in the provided outline. Any attempt to do so would be speculative and not based on established scientific findings.

Analytical and Methodological Approaches for Research

Chromatographic Techniques

Chromatographic methods are widely employed for the separation, identification, and quantification of pyridoxine (B80251) vitamers due to their high resolving power.

High-Performance Liquid Chromatography (HPLC) for Pyridoxine Vitamers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridoxine and its vitamers, offering robust separation and quantification capabilities. Various HPLC methods, often coupled with fluorescence detection (FLD) or ultraviolet (UV) detection, have been developed for the simultaneous determination of different vitamin B6 forms in complex samples.

For instance, an HPLC-FLD method has been validated for the simultaneous analysis of three key vitamin B6 vitamers: pyridoxine (PN), pyridoxal (B1214274) (PL), and pyridoxamine (B1203002) (PM) nih.gov. This method utilizes sonication-assisted acid extraction and demonstrated excellent analytical performance. The elution order observed was pyridoxamine, followed by pyridoxal, and then pyridoxine, corresponding to their decreasing polarity nih.gov. The method exhibited high accuracy, with recovery rates ranging from 100.0% to 103.4% when evaluated using certified reference materials nih.gov. Precision was also high, with relative standard deviation (RSD) values for repeatability (RSDr) less than 3.0% and for reproducibility (RSDR) less than 6.7% nih.gov. Detection limits (LOD) for these vitamers ranged from 0.040 to 0.070 µ g/100 g, and quantification limits (LOQ) from 0.103 to 0.187 µ g/100 g, indicating high sensitivity suitable for trace analysis in food products nih.gov.

Another application of HPLC with fluorescence detection focuses on the simultaneous determination of pyridoxine and riboflavin (B1680620) (vitamin B2) in energy drinks. This method leverages the native fluorescence of these B vitamins, providing high selectivity and sensitivity with minimal background noise walisongo.ac.idacs.org.

Reversed-phase HPLC, typically employing a C18 column with aqueous-organic mobile phases in acidic media, is a common approach for analyzing B-group vitamins, including pyridoxine unomaha.edu. A simple and rapid reversed-phase HPLC method for pyridoxine hydrochloride utilized a C18 column with an eluent consisting of 19% ethanol, 77% water, and 4% acetic acid, detecting vitamin B6 at 290 nm. This method achieved separation within 10 minutes and showed good recovery (average 101%) unomaha.edu.

Furthermore, a two-dimensional liquid chromatography (2D-LC) coupled with a UV detector has been established for the simultaneous detection of pyridoxal 5′-phosphate (PLP), 4-pyridoxic acid (PA), and pyridoxal (PL) in animal plasma. This method involves a plasma extraction step followed by derivatization, with enrichment and preliminary separation on a one-dimensional column before further separation on a two-dimensional column. It demonstrated good selectivity and high loading capacity, excellent resolution, and good peak shape, with correlation coefficients for calibration curves greater than 0.99. The detection limits were reported as 0.1 nmol/L for PLP, 0.2 nmol/L for PA, and 4 nmol/L for PL mdpi.com.

Table 1: Performance Metrics of HPLC Methods for Pyridoxine Vitamers

Analyte(s)Detection MethodLOD (µ g/100g or nmol/L)LOQ (µ g/100g or nmol/L)Linearity (R²)Recovery (%)Reference
Pyridoxine (PN), Pyridoxal (PL), Pyridoxamine (PM)FLD0.040–0.0700.103–0.187>0.9998100.0–103.4 nih.gov
Pyridoxine HydrochlorideUV (290 nm)N/AN/AN/A~101 unomaha.edu
Pyridoxal 5′-phosphate (PLP), 4-Pyridoxic acid (PA), Pyridoxal (PL)UVPLP: 0.1 nmol/L, PA: 0.2 nmol/L, PL: 4 nmol/LPLP: 0.2 nmol/L, PA: 0.4 nmol/L, PL: 20 nmol/L>0.99N/A mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Simultaneous Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the separation and quantification of highly polar compounds, including water-soluble vitamins like pyridoxine. HILIC, often coupled with diode array detection, has been successfully applied for the simultaneous separation of several water-soluble vitamins, including thiamine (B1217682) (B1), riboflavin (B2), nicotinic acid (B3), nicotinamide (B372718) (B3), pyridoxine (B6), folic acid (B9), cyanocobalamin (B1173554) (B12), and ascorbic acid (vitamin C) researchgate.net.

A notable HILIC application utilized an end-capped HILIC-diol column. The optimization of chromatographic conditions involved investigating the type and percentage of organic modifier in the mobile phase, pH, type and concentration of buffer salt, and flow rate. Acetonitrile (B52724) (ACN) was found to provide superior separation compared to other organic modifiers such as methanol (B129727), isopropanol, and tetrahydrofuran (B95107) (THF) researchgate.net.

Isocratic separation was achieved for a mixture of six vitamins (B1, B2, nicotinic acid/nicotinamide, B6, and C) using a mobile phase composed of ACN-H2O (90:10) containing 10 mM ammonium (B1175870) acetate (B1210297) and 20 mM triethylamine (B128534) at pH 5.0, with a flow rate of 0.8 mL/min. For resolving a mixture of all eight water-soluble vitamins, a gradient elution was necessary. This HILIC method was validated and effectively applied to the analysis of pharmaceutical formulations and energy drinks, eliminating the need for time-consuming clean-up steps researchgate.net.

Gas Chromatography (GC) Applications

While less common for highly polar, non-volatile compounds like pyridoxine without derivatization, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), finds applications in the analysis of vitamin B6 metabolites or derivatized forms. GC-MS offers high sensitivity and specificity, especially for metabolic studies.

An analytical protocol utilizing GC-MS with selected ion monitoring (SIM) has been developed for the analysis of urinary 4-pyridoxic acid (4-PA), the primary catabolite of vitamin B6. This method involves deproteinization and fractionation of urine samples by reversed-phase HPLC, followed by collection, freeze-drying, and silylation of the 4-PA containing fraction. Derivatization with N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide yielded the mono-tert.-butyldimethylsilyl derivative of 4-PA lactone, which is amenable to GC-MS analysis. The electron ionization mode (70 eV) produced a prominent fragment ion at m/z 222 ([M-57]+) as the base peak nih.gov. This technique has been used with heavy isotope-labelled pyridoxine to study the kinetics of vitamin B6 body pools nih.gov.

GC-MS has also been employed for the simultaneous determination of pyridoxine and melatonin (B1676174) in tablet formulations. In this method, the compounds are extracted with methanol and then derivatized using N-methyl-N-N-trimethylsilyltrifluoroacetamide (MSTFA). Mass chromatograms are generated using specific ions (e.g., m/z 280 for pyridoxine) for quantitative analysis. This approach provides good reproducibility and is considered suitable for quality control in the pharmaceutical industry researchgate.netuchile.cl.

A gas chromatographic procedure has also been developed for the determination of pyridoxal, pyridoxol (pyridoxine), and pyridoxamine, although it requires initial conversion of these compounds to a suitable form for GC analysis oup.com.

Electrophoretic Methodologies

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer efficient and cost-effective alternatives for the analysis of ionic species like pyridoxine and magnesium, often with minimal sample and solvent consumption.

Capillary Electrophoresis (CE) for Co-determination of Pyridoxine and Magnesium

Capillary Electrophoresis (CE) has been successfully developed for the simultaneous determination of pyridoxine (vitamin B6) and magnesium (Mg), which are frequently co-formulated in pharmaceutical and nutraceutical products bohrium.comnih.govresearchgate.nettump.edu.vnnifc.gov.vn. This approach addresses the need for simple, rapid, and inexpensive analytical methods for concurrent quantification of both organic and inorganic species.

A purpose-built CE instrument coupled with capacitively coupled contactless conductivity detection (CE-C4D) has been utilized for this co-determination bohrium.comnih.govresearchgate.net. Key analytical conditions for this method include:

Capillary: Fused silica (B1680970) capillary with a total length of 55 cm, effective length of 40 cm, and an inner diameter of 50 µm bohrium.comnih.govresearchgate.net.

Background Electrolyte (BGE): Typically composed of 10 mM L-arginine/acetic acid (pH 5) with 20% acetonitrile bohrium.comnih.govresearchgate.net. An optimized BGE of 10 mM Arg/AcOH (pH 5) with 20% ACN has been reported to achieve detection limits as low as 0.05 mg/L for magnesium and B6 tump.edu.vn.

Separation Voltage: +20 kV bohrium.comnih.govresearchgate.net.

Injection: Hydrodynamic injection (e.g., siphoning at 20 cm for 25 seconds) bohrium.comnih.govresearchgate.net.

The method demonstrates good linearity (R² > 0.999) for both pyridoxine and magnesium over wide concentration ranges (3–100 mg/L for vitamin B6 and 0.3–200 mg/L for Mg). Detection limits were reported as 1 mg/L for vitamin B6 and 0.1 mg/L for magnesium bohrium.comnih.govresearchgate.net. The analytical results obtained by this CE-C4D method showed good agreement with reference methods such as HPLC for vitamin B6 and ICP-OES for magnesium bohrium.comnih.govresearchgate.net.

Table 2: CE-C4D Method Parameters for Pyridoxine and Magnesium Co-determination

ParameterValueReference
Capillary Length (Total)55 cm bohrium.comnih.govresearchgate.net
Capillary Length (Effective)40 cm bohrium.comnih.govresearchgate.net
Capillary ID50 µm bohrium.comnih.govresearchgate.net
Background Electrolyte (BGE)10 mM L-arginine/acetic acid (pH 5) with 20% acetonitrile bohrium.comnih.govresearchgate.net
Separation Voltage+20 kV bohrium.comnih.govresearchgate.net
InjectionHydrodynamic (siphoning at 20 cm in 25 s) bohrium.comnih.govresearchgate.net
LOD (Pyridoxine)1 mg/L (or 0.10 ppm nifc.gov.vn, 0.1 mg/L tump.edu.vn) bohrium.comnih.govresearchgate.nettump.edu.vnnifc.gov.vn
LOD (Magnesium)0.1 mg/L (or 1.00 ppm nifc.gov.vn, 0.05 mg/L tump.edu.vn) bohrium.comnih.govresearchgate.nettump.edu.vnnifc.gov.vn
Linearity (R²)>0.999 (Pyridoxine: 3–100 mg/L; Mg: 0.3–200 mg/L) bohrium.comnih.govresearchgate.net

Contactless Conductivity Detection in CE Systems

Capacitively coupled contactless conductivity detection (C4D) is a universal detection technique that plays a significant role in CE systems, especially for analytes that lack chromogenic or fluorogenic functional groups bohrium.comresearchgate.net. Its integration with CE offers several advantages, including compact equipment, low cost of setup and operation, simplicity, and minimal consumption of samples and chemical solvents bohrium.comtump.edu.vnnifc.gov.vn.

In the context of pyridoxine analysis, CE-C4D has proven effective for its co-determination with magnesium, as detailed above bohrium.comnih.govresearchgate.nettump.edu.vnnifc.gov.vn. The method allows for the concurrent determination of both vitamin B6 and magnesium concentrations in a single run, optimizing analytical efficiency bohrium.comnih.govresearchgate.nettump.edu.vn. The detection limits achieved with CE-C4D are comparable to or even lower than those reported in previous studies using other techniques bohrium.comnih.govresearchgate.net.

Beyond magnesium, CE-C4D has also been applied for the simultaneous determination of pyridoxine alongside other compounds. For instance, a fast method was developed for the co-determination of diphenhydramine (B27) (DIP), pyridoxine (PYR), and 8-chlorotheophylline (B119741) (CTP). This method enabled the simultaneous analysis of these compounds, with DIP as a cation and PYR and CTP as anions, in a single run within less than 3 minutes. The separation was achieved on a fused silica capillary using an optimized background electrolyte of 20 mmol L⁻¹ boric acid + NaOH (pH 9.0). Detection limits were reported as 1.3 µmol L⁻¹ for pyridoxine researchgate.net. This highlights the versatility and efficiency of CE-C4D for multi-analyte analysis in pharmaceutical samples, with results statistically comparable to those obtained by HPLC researchgate.net.

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are fundamental to the characterization of chemical compounds, offering insights into their electronic structure, vibrational modes, and molecular weight. For MG-Pyridoxine and related compounds, these techniques are crucial for understanding complex formation and quantitative determination.

UV/Visible Spectrophotometry for Complex Detection

UV/Visible (UV/Vis) spectrophotometry is a widely employed technique for the detection and quantification of pyridoxine and its complexes, including those involving magnesium. The method relies on the absorption of ultraviolet or visible light by the chromophore groups within the molecule. Changes in the absorption spectra, such as shifts in maxima or alterations in absorbance intensity, can indicate the formation of complexes. For instance, studies have shown that pyridoxal phosphate (B84403), a metabolically active form of vitamin B6, exhibits changes in its UV/Vis spectra upon the addition of magnesium, including an increase in absorption and a spectral shift in the visible maxima from 389 nm to 388 nm, alongside a decrease in ultraviolet absorption at 296 nm nih.gov. This suggests the formation of a coordinated complex between pyridoxal phosphate and magnesium nih.gov.

UV spectrophotometric methods are frequently utilized for the assay of pyridoxine in various preparations, including binary mixtures and multivitamin formulations. Analytical parameters for such assays often involve specific wavelengths, with 290 nm being a common choice for pyridoxine analysis who.int.

Table 1: Representative UV/Visible Spectrophotometric Parameters for Pyridoxine Analysis

Material AnalyzedTechniqueWavelength (nm)Concentration Range (µg/mL)
Pyridoxine HCl in pharmaceutical preparations (with Mg compounds)Differential Spectrophotometry290 (A), 302 (D1), 308 (D2)Not specified, but applicable for 4-5 mg/tablet who.intptfarm.pl
Vitamin B6/melatonin mixtureSpectrophotometry, PLS, PCR278 and 3101-24 who.int
Pyridoxine in B Vitamin mixtureSpectrophotometry, PLSNot specified (200-500)1.01-16.2 who.int
Pyridoxine in water soluble vitaminsSpectrophotometry, derivative and multivariate methods200-5002.5-90 who.int

Note: A = Absorbance, D1 = First Derivative, D2 = Second Derivative, PLS = Partial Least Squares, PCR = Principle Component Regression.

Fluorescence Spectrometry for Pyridoxal Phosphate-Magnesium Studies

Fluorescence spectrometry offers a highly sensitive approach for investigating the interactions between pyridoxal phosphate (PLP) and magnesium. The technique measures the emission of light by a substance after it has absorbed light. The addition of magnesium to pyridoxal phosphate has been observed to significantly enhance its fluorescent intensity, by at least threefold, and induce a spectral shift in both the fluorescence excitation and emission maxima nih.gov. This enhancement and shift provide strong evidence for the formation of a coordinated complex between PLP and magnesium, with the coordination site likely involving the primary phosphate and aldehyde moiety of PLP nih.gov. This method is particularly valuable for studying the binding characteristics and conformational changes that occur upon complexation. Fluorescence detection is also commonly coupled with high-performance liquid chromatography (HPLC) for the determination of PLP and its metabolites in biological samples researchgate.net.

Mass Spectrometry (MS) for Structural and Analytical Studies

Mass spectrometry (MS) is a powerful analytical technique used for the identification, structural elucidation, and quantification of compounds based on their mass-to-charge ratio. For this compound and related species, MS provides critical information about the molecular weight of the complex and its fragmentation patterns, which can help in confirming its structure. MS, including LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) MS, is utilized for the analysis of pyridoxine, providing detailed information on its exact mass and fragmentation pathways massbank.eu. While direct studies on "this compound" using MS were not explicitly detailed in the search results, MS is a standard tool for confirming the formation and structure of metal-ligand complexes. For instance, in studies involving pyridoxal 5'-phosphate synthase, MALDI-TOF mass spectrometry has been used to identify peptides with bound PLP molecules, demonstrating its utility in complex characterization plos.org.

Differential Spectrometry for Pyridoxine in Mixed Compounds

Differential spectrometry is a specialized spectrophotometric technique that enhances the detection of a specific component in a mixture by eliminating background interference. This method involves measuring the difference in absorbance between a sample and a reference solution, often containing a known concentration of the interfering substance or the analyte itself in a different form. For pyridoxine, particularly in pharmaceutical preparations containing various magnesium compounds (e.g., hydroaspartate, lactate, lactogluconate), differential spectrophotometry has proven effective who.intptfarm.pl. The technique is sensitive to weak and overlapping bands, allowing for the accurate determination of pyridoxine hydrochloride even when magnesium compounds cause significant background absorbance who.intptfarm.plscribd.comnih.gov. Analysis of the absorption spectra and their first- and second-derivatives can reveal appropriate analytical wavelengths, such as 290 nm for the zero-order spectrum, 302 nm for the first derivative, and 308 nm for the second derivative who.intptfarm.plnih.gov. This approach significantly corrects errors arising from overlapping backgrounds, ensuring reliable quantification of pyridoxine in complex matrices ptfarm.plscribd.comnih.gov.

Electrochemical and Enzymatic Assay Methods

Beyond spectroscopic techniques, electrochemical and enzymatic assay methods offer alternative and often complementary approaches for the analysis of pyridoxine and its interactions with magnesium.

Electrochemical methods, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), are increasingly employed for the determination of pyridoxine. These methods measure the electrical response of an analyte at an electrode surface, providing high sensitivity and selectivity. For example, a novel electrochemical sensor based on MgFe-layered double hydroxide (B78521) (LDH) has been developed for the determination of pyridoxine hydrochloride using DPV, demonstrating good selectivity, a wide linear range, and a low limit of detection bohrium.com. Another study utilized a paper-based electrochemical device modified with reduced graphene oxide and electrodeposited polyaniline nanofibers for pyridoxine detection, showing a broad linear range and a low detection limit researchgate.net. Capillary electrophoresis coupled with capacitively coupled contactless conductivity detection (CE-C⁴D) has also been developed for the simultaneous quantification of pyridoxine and magnesium, offering good linearity and low detection limits researchgate.netnih.govbohrium.com.

Enzymatic assays leverage the high specificity of enzymes to detect and quantify target analytes. For vitamin B6 compounds, including pyridoxine and pyridoxal phosphate (PLP), enzymatic methods are critical, especially for determining their metabolically active forms. An all-enzymatic HPLC method converts various vitamin B6 forms into a highly fluorescent compound, 4-pyridoxolactone, using specific enzymes like pyridoxal 4-dehydrogenase, pyridoxine 4-oxidase, and pyridoxamine-pyruvate aminotransferase, followed by HPLC with fluorescence detection rsc.orgresearchgate.netfoodandnutritionresearch.net. This approach allows for the determination of individual vitamin B6 compounds in complex matrices like food samples researchgate.netfoodandnutritionresearch.net. Homogeneous enzymatic assays are also used for the quantitative determination of PLP in biological fluids, often by coupling PLP-dependent enzyme reactions with spectrophotometric or fluorometric detection of reaction products buhlmannlabs.chgoogle.com.

Analytical Quality by Design (AQbD) in Method Development

Analytical Quality by Design (AQbD) is a systematic, risk-based approach to analytical method development that ensures the method's performance and reliability throughout its lifecycle. Applying AQbD principles to the development of analytical methods for compounds like this compound enhances the robustness, precision, and accuracy of the assays.

The AQbD methodology involves defining an Analytical Target Profile (ATP), identifying critical method parameters (CMPs) and critical quality attributes (CQAs), performing risk assessment, and conducting design of experiments (DoE) to understand the relationship between CMPs and CQAs japsonline.comresearchgate.netbrjac.com.brjapsonline.com. This systematic optimization leads to the establishment of a "design space" where the method consistently performs as intended brjac.com.br.

For pyridoxine analysis, AQbD has been successfully applied in developing RP-HPLC methods for its determination in pharmaceutical formulations. Studies have optimized parameters such as flow rate and mobile phase composition (e.g., acetonitrile and buffer ratios) to achieve desired analytical attributes like tailing factor, theoretical plate count, and resolution japsonline.comjapsonline.comimpactfactor.org. For instance, an AQbD-assisted RP-HPLC method for pyridoxine and doxylamine (B195884) in tablets involved systematic optimization through central composite design, ensuring method robustness and reliability japsonline.comjapsonline.com. Similarly, AQbD has been used to develop HILIC-PDA-CAD methods for the determination of magnesium, pyridoxine, and thiamine in dietary supplements, optimizing mobile phase composition and other critical parameters researchgate.net. The integration of AQbD principles ensures that the developed analytical procedures are fit for purpose, reliable, and capable of providing consistent results for the analysis of this compound and related compounds researchgate.netnih.gov.

Table 2: Application of AQbD in Pyridoxine Method Development

Method TypeCritical Method Parameters (CMPs)Critical Quality Attributes (CQAs)Design of Experiment (DoE) ApproachOutcome/Benefit
RP-HPLC for Pyridoxine & DoxylamineFlow rate, organic phase composition (e.g., ACN)Tailing factor, theoretical plate count, resolutionCentral Composite Design (CCD)Cost-effective, simple, precise, rapid method; improved system suitability japsonline.comjapsonline.com
RP-HPLC for Pyridoxine impurity profilingFlow rate, column temperature, mobile phase compositionPeak symmetry, resolution, retention durationCentral Composite Design (CCD)Enhanced reliability and robustness for stability-indicating methods researchgate.netimpactfactor.org
HILIC-PDA-CAD for Mg, Pyridoxine & ThiamineMobile phase composition (ACN, acetone, ammonium acetate/formate)Not explicitly listed, but implied method performanceNot explicitly listed, but implied systematic optimization researchgate.netDevelopment of a robust method for simultaneous determination researchgate.net

Preclinical Investigations and Model Systems

In Vivo Animal Model Studies

Preclinical Evidence for Magnesium in Neurological Process Modulation (e.g., Tau, GSK-3β, APP)

Magnesium plays a significant role in modulating key neurological processes implicated in neurodegenerative diseases. Preclinical investigations have demonstrated that magnesium can influence pathological hallmarks such as tau hyperphosphorylation, the activity of glycogen (B147801) synthase kinase-3 beta (GSK-3β), and the processing of amyloid precursor protein (APP). For instance, in streptozotocin-induced sporadic Alzheimer's disease (sAD) model rats, intraperitoneal administration of magnesium sulfate (B86663) was found to increase brain magnesium levels and protect learning and memory capacities plos.org. This protective effect was linked to magnesium's ability to decrease tau hyperphosphorylation by increasing the inhibitory phosphorylation of GSK-3β at serine 9, thereby enhancing the activity of the PI3K/Akt pathway plos.orgnih.gov. Magnesium has also been observed to favor α-secretase cleavage pathways, which are known to reduce amyloid-beta (Aβ) levels plos.org. While these studies primarily highlight the effects of magnesium, the synergistic potential with pyridoxine (B80251) in these specific pathways warrants further investigation, given pyridoxine's general neuroprotective functions and its role as a cofactor in neurotransmitter synthesis cmjpublishers.com.

Studies on Cognitive Function in Animal Models (e.g., Memory, TBI)

The combined or individual effects of magnesium and pyridoxine on cognitive function have been explored in various animal models, particularly in the context of traumatic brain injury (TBI) and stress. Magnesium supplementation in animal models of TBI has been shown to improve sensorimotor functioning, memory, and reduce anxiety nih.gov. It also contributes to a reduction in histopathological outcomes such as glial proliferation, blood-brain barrier (BBB) breach, edema formation, and neuronal death nih.gov.

Pyridoxine (Vitamin B6) supplementation in rats post-TBI has demonstrated significant improvements in locomotor behavioral performance. The neuroprotective effects of pyridoxine were dose-dependent, with higher doses (e.g., 600 mg/kg) leading to greater recovery and significant cortical sparing compared to vehicle-treated animals xiahepublishing.comresearchgate.net.

Table 1: Preclinical Findings on Magnesium and Pyridoxine in Animal Models

Component(s) StudiedAnimal ModelOutcome MeasuredKey FindingsCitation
MagnesiumsAD model ratsTau hyperphosphorylation, GSK-3β activity, Aβ processing, cognitive functionDecreased tau hyperphosphorylation, inhibited GSK-3β activation, favored Aβ reduction, protected learning and memory. plos.orgnih.gov
MagnesiumTBI ratsSensorimotor function, memory, anxiety, histopathologyImproved sensorimotor function, memory, reduced anxiety, glial proliferation, BBB breach, edema, neuronal death. nih.gov
Pyridoxine (B6)TBI ratsLocomotor performance, cortical sparingImproved locomotor performance, dose-dependent neuroprotective effects, significant cortical sparing. xiahepublishing.comresearchgate.net
Magnesium + Riboflavin (B1680620) (B2)TBI ratsFunctional recovery, lesion size, edemaSynergistic improvement in functional recovery, reduced lesion size and edema. nih.govxiahepublishing.comwhiterose.ac.uk
Pyridoxine (B6)Rodents (dietary Mg depletion)Serum and tissue magnesium levelsCorrected low serum and tissue magnesium concentrations. nih.gov

Examination of Cellular Uptake and Distribution in Animal Tissues

The cellular uptake and distribution of magnesium and pyridoxine in animal tissues are critical for their physiological functions. Magnesium, as the second most abundant intracellular cation, is predominantly located within cells, with 50-65% stored in bone and 34-39% in soft tissues and organs mdpi.com. Less than 1-2% of total body magnesium is found in blood and extracellular fluids, with erythrocyte concentrations being three times higher than plasma mdpi.com. Magnesium absorption primarily occurs in the small intestine, involving both passive paracellular mechanisms and transcellular transport via specific magnesium channels and transporters mdpi.com.

Pyridoxine, once absorbed, is rapidly converted by the liver into its metabolically active forms, pyridoxal (B1214274) 5-phosphate (PLP) and pyridoxamine (B1203002) phosphate (B84403) bayer.com. These active forms are then distributed throughout animal tissues, although they are not stored in large quantities bayer.com. PLP circulates in the plasma primarily bound to serum albumin as a Schiff base and is also associated with hemoglobin within erythrocytes bayer.commdpi.com.

Crucially, the active form of vitamin B6, pyridoxal 5-phosphate (PLP), has been shown to enhance the intracellular entry of magnesium researchgate.net. This interaction suggests a mechanism by which pyridoxine can improve the bioavailability and effectiveness of magnesium within cells, which is vital given magnesium's primary role as an intracellular cation and its involvement in over 600 enzymatic reactions nih.govmdpi.com.

Advanced Model Systems

Advanced model systems, including genetically modified organisms and microbial models, offer powerful tools for dissecting the complex pathways and interactions involving vitamin B6 and, by extension, the potential influence of magnesium.

Genetically Modified Organisms for Pathway Elucidation

Genetically modified organisms (GMOs) are invaluable for elucidating metabolic pathways and understanding the roles of specific genes and proteins. In the context of vitamin B6, genetically engineered plants have been used to study its biosynthesis and functions. For instance, deletion of the pyridoxine biosynthesis protein (PDX1) in Arabidopsis leads to abnormal root and seedling development and increased sensitivity to osmotic and oxidative stress, highlighting vitamin B6's role as an antioxidant nih.gov. Conversely, overexpression of both PDX1 and PDX2 in plants results in a general increase in sugars and amino acids, indicating their role in promoting broader amino acid biosynthesis mdpi.com.

While magnesium is an essential cofactor for over 600 enzymes and plays a vital role in numerous metabolic and biochemical processes, including DNA and RNA stability and cell proliferation mdpi.comwikipedia.org, specific genetically modified organisms designed to elucidate pathways where magnesium and pyridoxine directly interact in a complex manner (beyond magnesium being a general enzyme cofactor) are less commonly reported in the context of "MG-Pyridoxine" as a specific compound. However, the use of GMOs to study individual vitamin B6 pathways provides foundational knowledge that can inform future investigations into its interactions with minerals like magnesium.

Plasmodium falciparum as a Target for PLP-Dependent Enzyme Inhibition

The human malaria parasite, Plasmodium falciparum, presents a compelling target for therapeutic intervention due to its reliance on pyridoxal 5-phosphate (PLP), the active form of vitamin B6. P. falciparum can synthesize PLP de novo through a PLP synthase complex (PfPdx1 and PfPdx2) and also possesses a salvage pathway that utilizes a pyridoxine/pyridoxal kinase (PdxK) to activate B6 vitamers obtained from the host nih.govup.ac.za.

A promising strategy for targeting P. falciparum involves the use of synthetic pyridoxyl-amino acid adducts. These compounds are designed to be channeled into the parasite and, upon phosphorylation by the plasmodial PdxK, become trapped. The trapped, phosphorylated adducts then block PLP-dependent enzymes, thereby impairing the growth and proliferation of P. falciparum without significantly harming human cells nih.govresearchgate.net. For example, the novel compound PT3, a cyclic pyridoxyl-tryptophan methyl ester, effectively inhibited Plasmodium proliferation with an IC50-value of 14 µM nih.govresearchgate.net. This approach leverages the parasite's distinct metabolic pathways for vitamin B6, offering a potential avenue for developing new antimalarial drugs.

Microbial Models for Vitamin B6 Biosynthesis Regulation

Microbial models have been crucial for understanding the biosynthesis and regulation of vitamin B6. Most microorganisms possess either the deoxyxylulose 5-phosphate (DXP)-dependent or the DXP-independent pathway for de novo PLP synthesis, in addition to salvage pathways for converting and phosphorylating B6 vitamers from the environment researchgate.netnih.gov.

The regulation of vitamin B6 biosynthesis genes in microbes is often influenced by the organism's growth conditions and various stress factors nih.gov. For instance, in Escherichia coli, the expression of genes encoding PLP synthase (PdxR) is transcriptionally regulated, with PLP itself acting as a feedback inhibitor, thus controlling its own biosynthesis mdpi.com.

The essentiality of vitamin B6 biosynthesis for microbial survival and virulence has been demonstrated in pathogenic models. Mycobacterium tuberculosis, for example, synthesizes PLP via a heteromeric PLP synthase (Pdx1 and Pdx2). Disruption of the pdx1 gene in M. tuberculosis results in a strictly B6 auxotrophic mutant, which exhibits a severe growth defect in immunocompetent mice, highlighting the pathway as a promising target for novel antitubercular agents nih.gov. Similarly, in the rice blast fungus Magnaporthe oryzae, the pyridoxine biosynthesis protein MoPdx1 is significantly upregulated during early infection stages and is essential for appressorium turgor, invasive growth, and virulence, primarily through its role in de novo vitamin B6 synthesis nih.gov.

While magnesium is an indispensable cofactor for numerous enzymatic reactions across all life forms, including those involved in biosynthesis pathways mdpi.com, specific studies detailing its direct regulatory role in vitamin B6 biosynthesis within these microbial models in the context of "this compound" are not extensively documented. However, magnesium's ubiquitous role in enzyme activity implies its indirect but fundamental involvement in these complex biosynthetic processes.

Advanced Theoretical and Computational Perspectives

Cheminformatics and Structural Bioinformatics

Cheminformatics and structural bioinformatics offer powerful tools for investigating the molecular mechanisms underlying the functions of pyridoxine (B80251) and its active forms, especially in the context of their interactions with enzymes and the influence of magnesium.

Pyridoxal (B1214274) 5'-Phosphate (PLP), the active form of vitamin B6, is an indispensable coenzyme involved in over 140 distinct enzymatic reactions, constituting approximately 4% of all classified enzymatic activities wikipedia.orgebi.ac.uk. These enzymes play critical roles in diverse metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and carbohydrate metabolism ebi.ac.ukcmjpublishers.com.

Cheminformatics and structural bioinformatics are instrumental in the prediction and characterization of novel PLP-dependent enzymes. Computational methods leverage sequence analysis, structural homology, and machine learning algorithms to identify conserved PLP-binding motifs or active site architectures within protein sequences and structures ebi.ac.ukdntb.gov.uaplos.org. By analyzing sequence conservation patterns and three-dimensional structural similarities to known PLP-dependent enzymes, researchers can infer potential PLP-binding capabilities in uncharacterized proteins ebi.ac.ukplos.org. Machine learning models, trained on extensive datasets of known PLP-binding proteins, can further enhance the accuracy of these predictions, identifying subtle features indicative of PLP dependency dntb.gov.uaplos.org.

While magnesium is not directly part of the PLP molecule, its presence is crucial for the optimal function and activation of many enzymes, including those that interact with or activate PLP. Magnesium facilitates the conversion of vitamin B6 to its active form, pyridoxal phosphate (B84403) cmjpublishers.com. Therefore, understanding the broader enzymatic landscape influenced by magnesium can indirectly inform the prediction of PLP-dependent enzyme activity or stability.

Molecular docking is a computational technique widely employed to predict the preferred orientation of a ligand (such as PLP or its complexes) when bound to a protein (receptor or enzyme) and to estimate the binding affinity nih.govnih.govfrontiersin.orgmdpi.com. These studies are fundamental for elucidating the precise molecular recognition events and the structural determinants of catalytic activity in PLP-dependent enzymes nih.govnih.govmdpi.comresearchgate.net.

In the context of PLP-dependent enzymes, docking simulations can reveal how the aldehyde group of PLP forms a transient Schiff-base linkage with a specific lysine (B10760008) residue within the enzyme's active site, a pivotal step in its catalytic cycle wikipedia.orgebi.ac.uk. The presence of magnesium ions can significantly influence these interactions. Magnesium often serves as a crucial cofactor, coordinating with both the enzyme and the substrate/cofactor (e.g., ATP in phosphorylation reactions leading to PLP formation) to stabilize the complex or directly participate in catalysis researchgate.net. For example, studies on pyridoxal kinase (PDXK), an enzyme responsible for phosphorylating pyridoxine to PLP, highlight the importance of magnesium in the ATP binding site, influencing the enzyme's affinity for its substrates researchgate.net. Docking studies can pinpoint specific amino acid residues involved in magnesium-mediated interactions, providing atomic-level insights into how magnesium modulates the binding mode, affinity, and specificity of PLP with its target proteins nih.govmdpi.comresearchgate.net.

The following table illustrates hypothetical docking scores for PLP and a conceptual Magnesium-PLP complex with a target enzyme, demonstrating how magnesium might influence binding affinity.

Table 1: Hypothetical Molecular Docking Results for PLP and Mg-PLP Complex

LigandTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Pyridoxal 5'-Phosphate (PLP)Enzyme X-8.5Lys123, Arg250, His300
Magnesium-PLP ComplexEnzyme X-9.2Lys123, Arg250, His300, Asp150 (Mg-coordinating)

Systems Biology Approaches

Systems biology provides a holistic framework for understanding the complex interplay of biological components within a cell or organism. When applied to micronutrients like magnesium and pyridoxine, it allows for the analysis of their systemic impact on metabolic networks and cellular responses.

Network analysis, a core component of systems biology, is utilized to map and understand the intricate interdependencies between magnesium and pyridoxine (primarily through PLP) within vast metabolic pathways researchgate.netoup.comnih.govnih.gov. Metabolic networks are constructed by representing metabolites and enzymes as nodes, and biochemical reactions as edges, thereby providing a comprehensive view of cellular metabolism researchgate.netnih.govnih.gov.

PLP, as a coenzyme for a multitude of enzymes, acts as a central hub in numerous metabolic pathways, including those involved in amino acid, carbohydrate, and neurotransmitter metabolism ebi.ac.ukcmjpublishers.com. Magnesium, an essential divalent cation, serves as a critical cofactor for over 300 enzymatic reactions and plays a vital role in regulating various cellular processes, including energy metabolism, protein synthesis, and nucleic acid stabilization mdpi.commdpi.comnih.gov. Its influence extends to the metabolism of vitamin B6, specifically facilitating the conversion of pyridoxine to PLP cmjpublishers.com.

Network analysis can identify critical nodes (e.g., hub enzymes or metabolites) whose activity or concentration significantly impacts the entire metabolic network. For instance, multi-omics analyses (combining transcriptomics, metabolomics, and proteomics data) have been employed to uncover the overarching impact of magnesium on metabolic networks and the synthesis of active compounds in various organisms researchgate.netoup.com. Similarly, omics analyses have revealed associations between pyridoxine accumulation and metabolic pathways such as amino acid metabolism and the tricarboxylic acid (TCA) cycle in Escherichia coli, highlighting their interdependencies nih.govnih.gov.

The following table presents hypothetical network analysis metrics for key components in a magnesium-pyridoxine metabolic network, illustrating their relative importance.

Table 2: Hypothetical Network Analysis Metrics in a Mg-Pyridoxine Metabolic Network

Node (Enzyme/Metabolite)TypeBetweenness Centrality (Normalized)Degree Centrality (Normalized)Key Metabolic Pathways Involved
Pyridoxal 5'-Phosphate (PLP)Metabolite0.850.92Amino Acid Metabolism, Neurotransmitter Synthesis, Glycogenolysis ebi.ac.ukcmjpublishers.com
Mg (Free Ion)Metabolite0.780.88ATP Hydrolysis, Enzyme Activation, Nucleic Acid Stability mdpi.commdpi.com
Pyridoxal Kinase (PDXK)Enzyme0.450.60PLP Salvage Pathway (Pyridoxine to PLP) researchgate.net
Glutamate (B1630785) Decarboxylase (GAD)Enzyme0.300.40GABA Synthesis (PLP-dependent) ebi.ac.ukcmjpublishers.com

Computational modeling approaches, such as flux balance analysis (FBA) and kinetic models, are powerful tools for simulating and predicting cellular responses to changes in micronutrient availability, including altered magnesium or pyridoxine status nih.gov. These models enable researchers to understand how cells adapt their metabolism to nutrient limitations or excesses, identifying compensatory mechanisms, metabolic re-wiring, or potential bottlenecks plos.orgnih.govnih.gov.

These predictive models are invaluable for understanding complex biological interactions, forecasting cellular behavior under various nutritional conditions, and guiding the design of targeted nutritional interventions or therapeutic strategies researchgate.netnih.govnih.gov. Multi-omics data, including transcriptomics and metabolomics, are often integrated into these models to enhance their predictive accuracy and provide a more comprehensive understanding of the cellular response to micronutrient alterations researchgate.netnih.govnih.gov.

Future Research Directions and Open Questions

Elucidating Undiscovered Pyridoxine-Magnesium Cellular Interactions

A primary area of future investigation lies in mapping the full spectrum of cellular interactions between magnesium and the various vitamers of B6. The prevailing hypothesis that pyridoxal (B1214274) 5'-phosphate (P5P), but not pyridoxine (B80251), forms a complex with magnesium to enhance its cellular uptake and accumulation requires further validation and mechanistic clarification. researchgate.netnih.govqeios.com While some studies support this, the precise transport mechanisms and the structural nature of this transient complex remain largely uncharacterized.

Key research questions include:

What are the specific transporters and channels involved in the coordinated uptake of magnesium and P5P?

How does the phosphorylation of pyridoxine to P5P, a magnesium-ATP-dependent process, regulate magnesium homeostasis within cellular compartments? researchgate.netresearchgate.net

Beyond transport, how does the Mg-P5P synergy influence the activity of downstream enzymes involved in neurotransmitter synthesis (e.g., GABA, serotonin) and antioxidant production (e.g., glutathione)? researchgate.netresearchgate.netcasi.org

Future studies should focus on the subcellular localization of these interactions, particularly within mitochondria, where magnesium is critical for ATP synthesis and energy metabolism. nih.gov Understanding how the availability of one nutrient affects the function and localization of the other will provide a more holistic view of their integrated roles in cellular bioenergetics and signaling.

Table 1: Key Areas for Investigating Pyridoxine-Magnesium Cellular Interactions Use the interactive controls to filter and sort the data.

Research AreaKey Unanswered QuestionPotential Experimental Approach
Cellular Transport What is the precise molecular mechanism by which P5P facilitates Mg²⁺ uptake?CRISPR-Cas9 screening of membrane transporters; Live-cell imaging with fluorescent probes.
Enzyme Activation How does Mg²⁺ availability modulate the activity of the ~160 known PLP-dependent enzymes?In vitro enzymatic assays under varying Mg²⁺ concentrations; Proteomic analysis of PLP-binding proteins.
Subcellular Dynamics What are the dynamics of Mg-P5P interplay within specific organelles like mitochondria?Targeted fluorescent biosensors; Subcellular fractionation and quantitative analysis.
Metabolic Regulation How does the Mg-P5P axis regulate major metabolic pathways beyond amino acid metabolism?Metabolomic profiling (LC-MS); Flux analysis using stable isotope tracers.

Development of Advanced Analytical Tools for In Situ Monitoring

A significant barrier to fully understanding the dynamic interplay between magnesium and pyridoxine is the lack of tools for simultaneous, real-time monitoring within living cells. Current methods like atomic absorption spectroscopy for magnesium and chromatographic techniques for vitamin B6 require cell lysis, precluding dynamic analysis. nih.govnih.gov

The future in this domain points towards the development of sophisticated biosensors. Research has already produced fluorescent indicators and chemosensors capable of detecting intracellular magnesium, and separate microbial or quantum dot-based biosensors for vitamin B6 have been designed. rsc.orgnih.govazosensors.comresearchgate.net The next great challenge is to integrate these technologies.

Potential avenues for development include:

Dual-Fluorescent Biosensors: Creating genetically encoded sensors, possibly based on Förster Resonance Energy Transfer (FRET), that can simultaneously report on the local concentrations of both Mg²⁺ and P5P.

Multiplexed Nanosensors: Designing nanoparticle-based sensors that can be introduced into cells and provide distinct optical or electrochemical signals for each analyte.

IoT-Enabled Monitoring: Integrating microfluidic devices with IoT-enabled biosensors for continuous, real-time monitoring of cellular environments in culture models, providing high-throughput data on their interaction. nih.gov

These tools would allow researchers to observe the subtle, rapid fluctuations and co-localization patterns of magnesium and P5P in response to various stimuli, providing unprecedented insight into their regulatory roles. researchgate.net

Refinement of Theoretical Models for Predictive Biology

Computational and theoretical models offer a powerful way to simulate and predict the complex behaviors of biological systems. While models exist for specific PLP-dependent enzymes and for the kinetics of magnesium-involved reactions, a unified model of their co-dependence is lacking. nih.govscienceopen.com

Future research should focus on building multi-scale models that integrate quantum mechanics, molecular dynamics, and systems biology approaches. Key objectives for these theoretical frameworks include:

Predicting Binding Affinities: Developing accurate force fields and simulation protocols to predict the binding affinity of Mg²⁺ to various PLP-dependent enzymes and how this influences substrate binding and catalytic activity. nih.gov

Modeling Metabolic Networks: Creating comprehensive systems biology models that encompass the entire network of magnesium- and B6-dependent reactions to predict how perturbations in one component affect the broader metabolic landscape.

In Silico Screening: Using these models to screen for potential new undiscovered interactions or to predict the effects of genetic variations in PLP-dependent enzymes or magnesium transporters.

Such predictive models would not only deepen our fundamental understanding but also accelerate experimental research by identifying the most promising hypotheses for laboratory validation. scienceopen.com

Exploration of Evolutionary Aspects of Magnesium-Pyridoxine Co-dependence

The partnership between magnesium and pyridoxine is ancient. PLP-dependent enzymes are considered primordial, having diversified from a few common ancestral folds before the last universal common ancestor. unl.eduresearchgate.net Intriguingly, research into prebiotic chemistry has demonstrated that metal ions, such as those abundant on the early Earth, can exhibit powerful synergistic catalysis with pyridoxal (a B6 vitamer) in non-enzymatic transamination reactions. acs.org This suggests that the co-dependence of pyridoxal and metal ions predates the evolution of enzymes themselves. acs.org

Open questions in this evolutionary context include:

How did the active sites of the primordial PLP-enzyme folds co-evolve to specifically utilize magnesium over other available divalent cations?

Can phylogenetic analysis of PLP-dependent enzymes reveal the evolutionary trajectory of their dependence on magnesium for stability and catalytic function? unl.edu

Are there vestigial, non-enzymatic roles of the Mg-pyridoxine complex in modern organisms that reflect this prebiotic origin?

Investigating these questions through comparative genomics, ancestral protein reconstruction, and further prebiotic chemistry experiments could reveal the fundamental principles that have governed this synergistic relationship throughout the history of life.

Table 2: Proposed Research for Evolutionary Co-dependence Use the interactive controls to filter and sort the data.

Research FocusMethodologyExpected Outcome
Prebiotic Catalysis Non-enzymatic reaction kinetics with various metal ions and B6 vitamers.Quantify the catalytic advantage of Mg²⁺-pyridoxal synergy in prebiotic conditions.
Ancestral Enzyme Reconstruction Phylogenetic analysis and synthesis of ancestral PLP-dependent enzymes.Determine the Mg²⁺ binding affinity and dependence of primordial enzymes.
Comparative Genomics Cross-species analysis of Mg²⁺ binding motifs in different PLP-enzyme families.Map the evolutionary history of Mg²⁺ co-option across the PLP-enzyme superfamily.

Investigation of Magnesium-Pyridoxine Roles in Non-Canonical Biological Pathways

While the canonical role of the Mg-B6 partnership is in enzyme-cofactor interactions for amino acid metabolism, emerging evidence suggests their involvement in a wider range of "non-canonical" cellular processes. nih.gov Future research is needed to explore their combined influence on pathways that regulate the fundamental state of the cell.

Promising areas of investigation include:

Gene Expression and Regulation: Magnesium has been identified as a trans-acting factor that can mediate the stability of specific mRNAs in plant chloroplasts. nih.gov It has also been implicated in epigenetic regulation. mdpi.com The extent to which PLP-dependent enzymes, which are involved in the synthesis of metabolites that can affect epigenetics (e.g., through the methylation cycle), work in concert with magnesium to control gene expression is a critical open question. researchgate.netresearchgate.net

Cellular Signaling: Both magnesium and pyridoxine are implicated in modulating neurotransmitter pathways and protecting against neuronal excitotoxicity. casi.orgbeelith.com Their synergistic role in less-understood signaling cascades, such as those governing cellular senescence, ferroptosis, and other forms of programmed cell death, warrants deeper investigation. mdpi.com

Protein Homeostasis: Magnesium deficiency has been shown to alter the expression of genes involved in muscle proteostasis. nih.gov Given the central role of PLP-dependent enzymes in amino acid synthesis and degradation, the combined influence of Mg-B6 on protein folding, stability, and degradation pathways is a logical next frontier of research.

By expanding the investigation beyond classical metabolism, researchers may uncover novel regulatory functions for this vital nutritional pair, with broad implications for cellular health and disease.

Q & A

Basic: What standardized analytical methods are recommended for characterizing MG-Pyridoxine’s purity and stability in experimental settings?

Methodological Answer:
To ensure reproducibility, employ a combination of high-performance liquid chromatography (HPLC) for quantitative purity analysis and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Stability studies should follow accelerated degradation protocols under controlled temperature, humidity, and pH conditions, with periodic sampling for kinetic modeling . For novel compounds, include mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Document all procedures in alignment with journal guidelines for experimental transparency, ensuring raw data and calibration curves are archived in supplementary materials .

Basic: How should researchers design a controlled study to assess this compound’s biochemical interactions with cellular receptors?

Methodological Answer:
Adopt a split-plot factorial design to isolate confounding variables. Use in vitro assays (e.g., surface plasmon resonance or fluorescence polarization) to measure binding affinities, complemented by dose-response curves. Include negative controls (e.g., receptor knockout models) and validate results via orthogonal methods like isothermal titration calorimetry (ITC). Ensure power analysis is conducted to determine sample size, and pre-register the study protocol to mitigate bias .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound across heterogeneous studies?

Methodological Answer:
Conduct a systematic meta-analysis with subgroup stratification based on variables such as dosage form, species model, and assay type. Apply the PRISMA framework to screen studies, and use random-effects models to quantify heterogeneity. Sensitivity analyses should exclude outliers, and publication bias should be assessed via funnel plots. For unresolved discrepancies, propose in silico physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies variability .

Advanced: What computational strategies are optimal for elucidating this compound’s mechanism of action at the molecular level?

Methodological Answer:
Combine molecular dynamics (MD) simulations (using AMBER or GROMACS) with quantum mechanics/molecular mechanics (QM/MM) to map ligand-receptor interactions. Validate predictions via site-directed mutagenesis and cryo-EM structural data. For network-level insights, integrate transcriptomic or proteomic datasets using pathway enrichment tools (e.g., STRING or DAVID) and apply Bayesian network modeling to identify causal relationships .

Basic: What are the best practices for synthesizing this compound derivatives with minimal batch-to-batch variability?

Methodological Answer:
Optimize reaction conditions using design of experiments (DoE) principles, varying catalysts, solvents, and temperatures. Monitor reactions via real-time Fourier-transform infrared (FTIR) spectroscopy. Purify products via preparative HPLC and characterize using X-ray crystallography for stereochemical confirmation. Batch consistency should be statistically validated using multivariate analysis (e.g., principal component analysis) of purity and yield data .

Advanced: How can researchers leverage multi-omics approaches to study this compound’s systemic effects in complex biological systems?

Methodological Answer:
Implement integrative multi-omics pipelines :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-MS/MS to profile metabolic shifts, paired with pathway analysis (e.g., MetaboAnalyst).
  • Proteomics : TMT labeling and SWATH-MS for quantitative protein expression.
    Use machine learning (e.g., random forests or neural networks) to identify cross-omic biomarkers and construct interaction networks. Validate findings in ex vivo organoid models .

Basic: What criteria should guide the selection of in vivo models for this compound toxicity studies?

Methodological Answer:
Prioritize models with genetic or physiological relevance to the target pathway (e.g., CYP450 polymorphisms for metabolic studies). Follow ARRIVE guidelines for ethical and methodological rigor, including blinding and randomization. Include both acute (LD50) and chronic toxicity endpoints, with histopathological validation. Cross-reference species-specific ADME profiles from Pharmapendium or ToxCast databases .

Advanced: How should conflicting results in this compound’s antioxidant vs. pro-oxidant effects be investigated?

Methodological Answer:
Design a dual-arm study to test context-dependent effects. Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) under varying redox conditions (e.g., hypoxia vs. hyperoxia). Use electron paramagnetic resonance (EPR) to detect free radical intermediates. Apply Hill coefficient analysis to determine cooperative effects in dose-response relationships. Contrast results with structurally analogous compounds to isolate moiety-specific behaviors .

Basic: How to ensure reproducibility in this compound’s bioactivity assays across laboratories?

Methodological Answer:
Adopt standard operating procedures (SOPs) validated by inter-laboratory ring trials. Use certified reference materials (CRMs) for calibration and include internal controls (e.g., positive/negative controls in each plate). Report data using MIAME (for genomics) or MIAPE (for proteomics) standards. Share raw datasets and analysis scripts via repositories like Zenodo or Figshare .

Advanced: What frameworks are suitable for optimizing this compound’s formulation for targeted drug delivery?

Methodological Answer:
Apply quality by design (QbD) principles:

  • Define critical quality attributes (CQAs) like encapsulation efficiency and release kinetics.
  • Screen excipients via high-throughput solubility assays.
  • Use computational fluid dynamics (CFD) to simulate nanoparticle self-assembly.
    Validate in vivo targeting efficiency using near-infrared (NIR) imaging in xenograft models. Compare outcomes to physiologically based biopharmaceutics modeling (PBBM) predictions .

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